molecular formula C4H8N2O4S B118695 (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid CAS No. 80082-65-1

(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid

Cat. No.: B118695
CAS No.: 80082-65-1
M. Wt: 180.19 g/mol
InChI Key: ISUIVWNWEDIHJD-HRFVKAFMSA-N
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Description

(2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid is a chiral compound with significant potential in various scientific fields. This compound features a unique azetidine ring structure, which is a four-membered ring containing nitrogen. The presence of both amino and sulfonic acid functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino acids or their derivatives.

    Introduction of Functional Groups: The amino and sulfonic acid groups are introduced through selective functionalization reactions. For example, the amino group can be introduced via reductive amination, while the sulfonic acid group can be added through sulfonation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

(2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid involves its interaction with specific molecular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The azetidine ring structure provides rigidity, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    (2S,3S)-3-Hydroxy-2-methyl-4-oxoazetidine-1-sulfonic acid: Similar structure but with a hydroxyl group instead of an amino group.

    (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

Uniqueness: The presence of both amino and sulfonic acid groups in (2S,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid makes it unique compared to its analogs. This dual functionality allows for a broader range of chemical reactions and interactions, enhancing its versatility in various applications.

Properties

IUPAC Name

(2S,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4S/c1-2-3(5)4(7)6(2)11(8,9)10/h2-3H,5H2,1H3,(H,8,9,10)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUIVWNWEDIHJD-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230064
Record name 3-Amino-4-methylmonobactamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80082-65-1
Record name (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80082-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-methylmonobactamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080082651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-methylmonobactamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-trans)-3-amino-2-methyl-4-oxoazetidine-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Reactant of Route 2
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Reactant of Route 3
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Reactant of Route 4
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Reactant of Route 5
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Reactant of Route 6
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid

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